molecular formula C9H13NO2 B8464871 4-Hydroxymethyl-6-propyl-2-oxo-1,2-dihydropyridine

4-Hydroxymethyl-6-propyl-2-oxo-1,2-dihydropyridine

Cat. No.: B8464871
M. Wt: 167.20 g/mol
InChI Key: POSROYHPOXSUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxymethyl-6-propyl-2-oxo-1,2-dihydropyridine is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4-(hydroxymethyl)-6-propyl-1H-pyridin-2-one

InChI

InChI=1S/C9H13NO2/c1-2-3-8-4-7(6-11)5-9(12)10-8/h4-5,11H,2-3,6H2,1H3,(H,10,12)

InChI Key

POSROYHPOXSUCN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC(=O)N1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

27.8 ml and, after 1 hour at room temperature, a further 27.8 ml of a 1M solution of BH3 in THF are added dropwise at 0° C. to a suspension of 3.0 g (16.6 mmol) of 2-oxo-6-propyl-1,2-dihydroisonicotinic acid and the mixture is stirred for a further hour at room temperature. 66.8 ml of 1N hydrochloric acid and 100 ml of water are added to the now clear solution, and it is stirred at room temperature for 1 hour and extracted three times with 75 ml of ethyl acetate each time. The organic phase is discarded, the aqueous phase is adjusted to a pH of about 7 with satd. NaHCO3 solution and the deposited precipitate is filtered off with suction. The aqueous filtrate is concentrated to dryness in a rotary evaporator and recrystallised from about 80 ml of water together with the first precipitate. 1.28 g (46%) of colourless crystals of m.p. 167° C. are obtained.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
66.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.